Pss-(3-(2-aminoethyl)amino)propyl-hepta&

Descripción general

Descripción

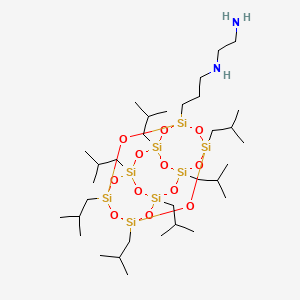

Pss-(3-(2-aminoethyl)amino)propyl-hepta& is a useful research compound. Its molecular formula is C33H76N2O12Si8 and its molecular weight is 917.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pss-(3-(2-aminoethyl)amino)propyl-hepta& suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pss-(3-(2-aminoethyl)amino)propyl-hepta& including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of Pss-(3-(2-aminoethyl)amino)propyl-hepta& are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compoundamp; . These factors could include pH, temperature, and the presence of other molecules.

Análisis Bioquímico

Biochemical Properties

Pss-(3-(2-aminoethyl)amino)propyl-hepta& plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of biomolecules . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, this compoundamp; can form complexes with proteins, affecting their structure and function .

Cellular Effects

This compoundamp; has been shown to have various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect the expression of genes involved in critical cellular functions, thereby altering cellular behavior and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compoundamp; involves several key processes. At the molecular level, this compound can bind to biomolecules, such as enzymes and proteins, altering their activity and function . It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Additionally, this compoundamp; can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compoundamp; can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compoundamp; can remain stable under specific conditions, but it may degrade over time, leading to changes in its biological activity .

Dosage Effects in Animal Models

The effects of this compoundamp; vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compoundamp; in biomedical applications .

Metabolic Pathways

This compoundamp; is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the synthesis and degradation of biomolecules, thereby affecting overall metabolic balance . The specific enzymes and pathways involved depend on the cellular context and the presence of other interacting molecules .

Transport and Distribution

Within cells and tissues, this compoundamp; is transported and distributed through interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the compound in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s biological effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compoundamp; is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Actividad Biológica

PSS-(3-(2-aminoethyl)amino)propyl-hepta, identified by CAS number 444315-16-6, is a complex compound with significant biological activity due to its unique structural features. This article delves into its biological properties, interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

PSS-(3-(2-aminoethyl)amino)propyl-hepta is characterized by a heptaisobutyl substitution, contributing to its amphiphilic nature. The compound has a molecular weight of approximately 917.65 g/mol and a molecular formula of C33H76N2O12Si8. Its structure includes a propyl chain linked to an aminoethyl group, enabling effective interactions in both hydrophilic and hydrophobic environments .

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 917.65 g/mol |

| Melting Point | 109-116 °C |

| Solubility | Soluble in THF; insoluble in acetonitrile; soluble in chloroform |

The biological activity of PSS-(3-(2-aminoethyl)amino)propyl-hepta is primarily attributed to its ability to interact with various enzymes and proteins. The amino groups present in the compound are nucleophilic, allowing for the formation of complexes with biomolecules. This interaction can alter the activity or stability of these biomolecules, potentially influencing cellular processes such as apoptosis and cell signaling pathways .

Therapeutic Applications

- Drug Delivery Systems : The amphiphilic nature of PSS-(3-(2-aminoethyl)amino)propyl-hepta enhances its ability to penetrate cell membranes, making it a promising candidate for drug delivery applications where efficient transport of therapeutic agents into cells is required.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that PSS-(3-(2-aminoethyl)amino)propyl-hepta may also have potential as an antimicrobial agent.

- Cancer Therapy : Given its influence on cellular signaling pathways, this compound may play a role in cancer therapy by modulating apoptotic processes or enhancing the efficacy of existing treatments .

Case Studies

Several studies have investigated the biological interactions and therapeutic potentials of PSS-(3-(2-aminoethyl)amino)propyl-hepta:

- Binding Affinity Studies : Research utilizing surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) has quantified the binding affinities of PSS-(3-(2-aminoethyl)amino)propyl-hepta with various proteins, revealing insights into its potential as a therapeutic agent.

- Cellular Uptake Experiments : In vitro studies have demonstrated that this compound can effectively penetrate cellular membranes, leading to enhanced intracellular concentrations of co-administered drugs, thereby increasing their therapeutic efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of PSS-(3-(2-aminoethyl)amino)propyl-hepta in comparison to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| PSS-(3-aminopropyl)-hepta | Contains propyl chain without aminoethyl group | Simpler structure; less hydrophilic |

| PSS-(2-aminoethyl)-propylamine | Lacks heptaisobutyl substitution | More soluble in water; lower molecular weight |

| PSS-(3-(dimethylamino)-propyl)-hepta | Contains dimethylamino group | Enhanced basicity; different interaction profile |

PSS-(3-(2-aminoethyl)amino)propyl-hepta stands out due to its complex structure and enhanced amphiphilicity, making it particularly valuable for applications requiring both hydrophilic and hydrophobic interactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Drug Delivery Systems

- The compound's amphiphilic nature enhances its ability to penetrate cell membranes, making it a promising candidate for drug delivery applications. Its ability to form complexes with therapeutic agents can improve the solubility and bioavailability of drugs, facilitating their transport into cells.

- Biomaterials Development

-

Enzyme and Protein Interaction Studies

- The compound has shown significant biological activity by interacting with various biomolecules. Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions, revealing potential implications for enzyme activity modulation and stability.

-

Cancer Therapy

- Preliminary studies suggest that compounds structurally similar to this compoundamp; may influence cellular processes such as apoptosis and cell signaling pathways, indicating potential roles in cancer therapy. Its ability to alter biological pathways positions it as a candidate for further research in oncology .

-

Antimicrobial Applications

- The compound's interactions with biomolecules also suggest potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Synthesis and Reaction Mechanisms

The synthesis of this compoundamp; typically involves multi-step organic reactions, which require careful control of reaction conditions to ensure high yields and purity. The reactions often involve nucleophilic substitutions due to the reactive amino groups present in the structure .

Propiedades

IUPAC Name |

N'-[3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H76N2O12Si8/c1-27(2)20-49-36-48(19-15-17-35-18-16-34)37-50(21-28(3)4)41-52(39-49,23-30(7)8)45-55(26-33(13)14)46-53(40-49,24-31(9)10)42-51(38-48,22-29(5)6)44-54(43-50,47-55)25-32(11)12/h27-33,35H,15-26,34H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYRGQGGJMEVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H76N2O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403855 | |

| Record name | AC1NCUKU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444315-16-6 | |

| Record name | N1-[3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxan-1-yl]propyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444315-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1NCUKU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.